molecular formula C5H2Br2O2 B12803624 4,5-Dibromocyclopent-4-ene-1,3-dione CAS No. 41498-12-8

4,5-Dibromocyclopent-4-ene-1,3-dione

Cat. No.: B12803624
CAS No.: 41498-12-8
M. Wt: 253.88 g/mol
InChI Key: QSAOJLXFMVFXFP-UHFFFAOYSA-N
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Description

4,5-Dibromocyclopent-4-ene-1,3-dione is a chemical compound with the molecular formula C₅H₂Br₂O₂ It is characterized by the presence of two bromine atoms attached to a cyclopentene ring with two ketone groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromocyclopent-4-ene-1,3-dione typically involves the bromination of cyclopent-4-ene-1,3-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions. A common method involves the use of bromine in an organic solvent such as carbon tetrachloride or chloroform, with the reaction being conducted at low temperatures to prevent over-bromination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromocyclopent-4-ene-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted cyclopent-4-ene-1,3-dione derivatives, reduced cyclopent-4-ene-1,3-dione compounds, and oxidized products with additional functional groups .

Scientific Research Applications

4,5-Dibromocyclopent-4-ene-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dibromocyclopent-4-ene-1,3-dione involves its interaction with molecular targets through its reactive bromine atoms and ketone groups. These functional groups enable the compound to participate in various chemical reactions, such as nucleophilic substitution and Michael addition, which can modify biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichlorocyclopent-4-ene-1,3-dione: Similar structure but with chlorine atoms instead of bromine.

    4,5-Difluorocyclopent-4-ene-1,3-dione: Similar structure but with fluorine atoms instead of bromine.

    4,5-Diiodocyclopent-4-ene-1,3-dione: Similar structure but with iodine atoms instead of bromine.

Uniqueness

4,5-Dibromocyclopent-4-ene-1,3-dione is unique due to the specific reactivity of bromine atoms, which are more reactive than chlorine and less reactive than iodine. This makes it a versatile intermediate for various chemical transformations, offering a balance between reactivity and stability .

Properties

CAS No.

41498-12-8

Molecular Formula

C5H2Br2O2

Molecular Weight

253.88 g/mol

IUPAC Name

4,5-dibromocyclopent-4-ene-1,3-dione

InChI

InChI=1S/C5H2Br2O2/c6-4-2(8)1-3(9)5(4)7/h1H2

InChI Key

QSAOJLXFMVFXFP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(=C(C1=O)Br)Br

Origin of Product

United States

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